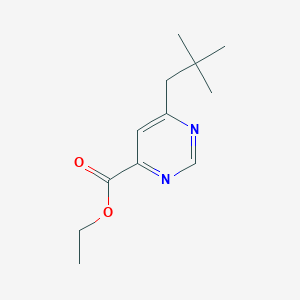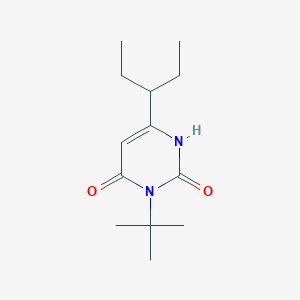![molecular formula C12H19ClFN B1492269 Chlorhydrate de [(méthyl)amino]-3-(3-fluorophényl)-2,2-diméthylpropane CAS No. 2098026-03-8](/img/structure/B1492269.png)
Chlorhydrate de [(méthyl)amino]-3-(3-fluorophényl)-2,2-diméthylpropane
Vue d'ensemble
Description
[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClFN and its molecular weight is 231.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Je suis désolé, mais je ne trouve pas d’informations spécifiques sur les applications de recherche scientifique du « Chlorhydrate de [(méthyl)amino]-3-(3-fluorophényl)-2,2-diméthylpropane » à travers mes résultats de recherche actuels. Ce composé peut ne pas avoir d’applications largement documentées ou il peut être connu sous un nom différent dans la littérature scientifique.
Mécanisme D'action
Amphetamines typically exert their effects by interacting with monoamine transporters in the brain, leading to increased extracellular levels of monoamines. This can result in a range of effects, including increased alertness, focus, and energy, as well as elevated mood and decreased appetite .
The pharmacokinetics of such compounds often involve absorption through the gastrointestinal tract when taken orally, distribution throughout the body and particularly to areas of the brain where their targets are located, metabolism primarily in the liver, and excretion through the kidneys .
Analyse Biochimique
Biochemical Properties
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with monoamine oxidase enzymes, influencing the metabolism of neurotransmitters such as dopamine and serotonin . This interaction can lead to alterations in neurotransmitter levels, impacting various physiological processes.
Cellular Effects
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This modulation can affect neuronal communication and overall cell function.
Molecular Mechanism
At the molecular level, 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through binding interactions with monoamine transporters. It acts as a substrate-based releaser, selectively targeting dopamine and norepinephrine transporters over serotonin transporters . This selective binding leads to the release of these neurotransmitters from the cytosol into the extracellular space, enhancing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings . Its stability and degradation need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound can enhance cognitive function and increase locomotor activity. At higher doses, it may lead to toxic effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in several metabolic pathways. It undergoes N-oxidation, aryl hydroxylation, and subsequent O-methylation . These metabolic processes can influence the compound’s activity and its interaction with other biomolecules. Understanding these pathways is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is moderately lipophilic, allowing it to pass through the lipid-rich outermost barrier of the skin and potentially cross the blood-brain barrier . This property enhances its distribution within the central nervous system.
Subcellular Localization
The subcellular localization of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytosol, where it interacts with monoamine transporters . Its activity and function can be affected by its localization within specific cellular compartments.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJJZJYXBCXTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


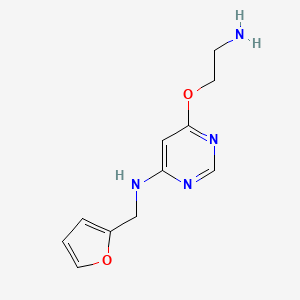

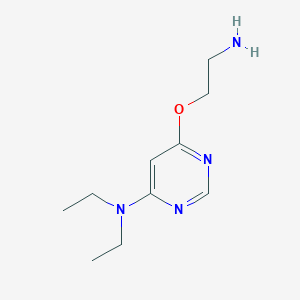

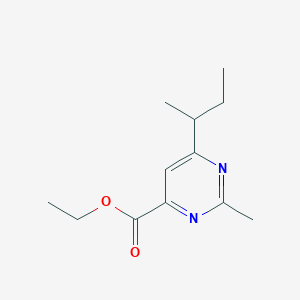

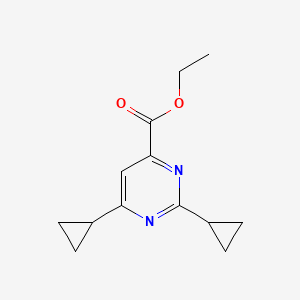
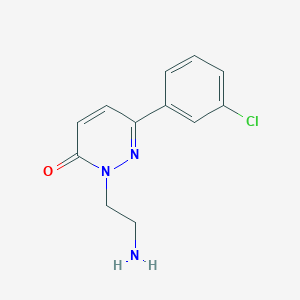

![{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1492203.png)
![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)

